3-Propylquinazoline-4(3h)-thione
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Overview
Description
3-Propylquinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylquinazoline-4(3H)-thione typically involves the reaction of 2-aminobenzonitrile with propyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the quinazoline ring. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide at elevated temperatures (80-100°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and reduce reaction time. Microwave-assisted synthesis has also been explored as an efficient method to produce this compound, offering advantages such as reduced reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Propylquinazoline-4(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate are employed.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various alkyl or aryl substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants
Mechanism of Action
The mechanism of action of 3-Propylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants, making it an effective herbicide.
Pathway Modulation: In cancer cells, it interferes with signaling pathways that regulate cell proliferation and survival, leading to apoptosis (programmed cell death)
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure but without the propyl and thione groups.
2-Propylquinazoline-4(3H)-one: Similar structure but with a carbonyl group instead of a thione group.
3-Benzylquinazoline-4(3H)-thione: Similar structure but with a benzyl group instead of a propyl group.
Uniqueness
3-Propylquinazoline-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the thione functionality enhances its ability to interact with specific molecular targets, making it a valuable compound in various applications .
Properties
CAS No. |
63717-02-2 |
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Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
3-propylquinazoline-4-thione |
InChI |
InChI=1S/C11H12N2S/c1-2-7-13-8-12-10-6-4-3-5-9(10)11(13)14/h3-6,8H,2,7H2,1H3 |
InChI Key |
UXSVFLJNNWQYJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=CC=CC=C2C1=S |
Origin of Product |
United States |
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